molecular formula C6H5ClS2 B8503131 Phenylthiosulfenyl chloride

Phenylthiosulfenyl chloride

Cat. No.: B8503131
M. Wt: 176.7 g/mol
InChI Key: YWOZPEARHRJAKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylthiosulfenyl chloride is a chemical reagent with the molecular formula C6H5ClS2 and a molecular weight of 176.687 g/mol . In scientific research, this compound belongs to the class of sulfenyl chlorides, which are highly reactive and used as sources of RS+ cations in various chemical transformations . These reagents are typically prepared through the chlorination of disulfides, a method known as the Zincke disulfide reaction . Researchers value this compound for its ability to form sulfur-nitrogen (RS-N) and sulfur-oxygen (RS-O) bonds, making it a versatile intermediate in synthetic chemistry . Its reactivity is also applied in the synthesis of more complex sulfur-containing molecules and in the vulcanization of rubber . As a building block, it facilitates the introduction of the phenylsulfenyl moiety into target molecules. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClS2

Molecular Weight

176.7 g/mol

IUPAC Name

phenylsulfanyl thiohypochlorite

InChI

InChI=1S/C6H5ClS2/c7-9-8-6-4-2-1-3-5-6/h1-5H

InChI Key

YWOZPEARHRJAKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SSCl

Origin of Product

United States

Advanced Synthetic Methodologies for Phenylthiosulfenyl Chloride and Its Structural Analogues

Established Synthetic Routes to Phenylthiosulfenyl Chloride

The traditional syntheses of this compound primarily rely on the chlorination of sulfur-containing precursors. These methods, while effective, often utilize harsh reagents and require careful control of reaction conditions.

Synthesis from Diphenyl Disulfide and Halogenating Agents

A principal and well-documented method for the preparation of this compound is the reaction of diphenyl disulfide with a suitable halogenating agent, most commonly elemental chlorine. This reaction, known as the Zincke disulfide cleavage, involves the scission of the sulfur-sulfur bond in diphenyl disulfide to yield two equivalents of the corresponding sulfenyl chloride. wikipedia.orgchemeurope.com

The reaction is typically carried out by treating a solution of diphenyl disulfide in an inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, with chlorine at low temperatures, for instance, at 0°C or even -78°C, to control the reactivity and minimize side reactions. lookchem.com The resulting phenylsulfenyl chloride is often a blood-red liquid. wikipedia.org Due to its reactive nature, it is frequently generated in situ for immediate use in subsequent transformations. chemeurope.com

Starting MaterialHalogenating AgentSolventTemperatureProductYield (%)
Diphenyl disulfideChlorine (Cl₂)Dichloromethane0 °CPhenylsulfenyl chloride~100
Diphenyl disulfide(Dichloroiodo)benzeneDichloromethane20 °CPhenylsulfenyl chloride95
Diphenyl disulfideChlorine (Cl₂)Carbon tetrachloride-78 °CPhenylsulfenyl chloride93

This table presents data on the synthesis of phenylsulfenyl chloride from diphenyl disulfide.

Alternative Preparations from Sulfur-Containing Precursors

Beyond diphenyl disulfide, other sulfur-containing compounds can serve as precursors for this compound and related sulfur chlorides. Thiophenol, for instance, can be directly chlorinated to yield phenylsulfenyl chloride. wikipedia.org

Another important class of precursors are the sulfur chlorides themselves, such as sulfur monochloride (S₂Cl₂) and sulfur dichloride (SCl₂). These reagents are produced industrially by the controlled chlorination of elemental sulfur. wikipedia.orggoogle.com While the direct reaction of thiophenol with sulfur dichloride to form this compound is a plausible synthetic route given the reactivity of SCl₂, which readily adds to alkenes to form chloride-substituted thioethers, specific documented procedures for this particular transformation are less common in readily available literature. wikipedia.org

The synthesis of related sulfonyl chlorides from substituted anilines via diazo-reactions followed by treatment with thionyl chloride in the presence of a catalyst also represents an alternative approach starting from different sulfur-free precursors. google.com

Emerging and Sustainable Synthetic Approaches

In recent years, a growing emphasis on green chemistry has spurred the development of more environmentally friendly and efficient synthetic methods. This trend extends to the synthesis of organosulfur compounds, including arylthiosulfenyl chlorides.

Development of Environmentally Benign Synthetic Protocols

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing sulfonyl chlorides, a related class of compounds, environmentally benign methods have been developed that can be conceptually applied to this compound. These approaches include the use of aqueous reaction media, which minimizes the need for volatile organic solvents. acs.org The low solubility of the sulfonyl chloride products in water can lead to their precipitation, simplifying isolation. acs.org

Furthermore, the use of safer and more sustainable oxidants is a key focus. For example, a metal-free synthesis of sulfonyl chlorides and bromides from thiols has been developed using ammonium (B1175870) nitrate (B79036) as a source of nitrogen oxides in a redox-catalytic cycle with oxygen as the terminal oxidant. rsc.org Another approach utilizes hydrogen peroxide with zirconium tetrachloride for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides, with water being the primary byproduct. organic-chemistry.org These methods avoid the use of harsh and noxious chlorinating agents like chlorine gas.

Catalytic Strategies for Selective C-SCl Bond Formation

Catalytic methods offer the potential for greater efficiency, selectivity, and sustainability in chemical synthesis. While specific catalytic methods for the direct formation of the C-SCl bond in this compound are still an emerging area, broader advancements in catalytic C-S bond formation are noteworthy.

Organocatalysis, for instance, has been successfully employed for various C-S bond-forming reactions, such as the enantioselective 1,4-addition of thiophenols to cyclic enones. acs.org Transition metal catalysis, particularly with palladium, has been extensively studied for C-P bond formation with aryl nonaflates, which are derived from phenols, and could potentially be adapted for C-S bond chemistry. acs.org Copper-catalyzed systems have also shown promise in the construction of Csp²–Si bonds from aryl iodides and chlorosilanes, demonstrating the potential for coupling reactions involving chloro-substituted reagents. rsc.org

Photocatalysis represents another frontier, with visible-light-mediated methods being developed for the sulfonylation of alkenes with sulfonyl chlorides. bohrium.com These approaches often proceed via radical intermediates and offer mild reaction conditions. The generation of sulfur-centered radicals through photoredox catalysis is a rapidly developing field that could open new avenues for the selective synthesis of complex organosulfur compounds.

Systematic Synthesis of Substituted Phenylthiosulfenyl Chlorides

The synthesis of phenylthiosulfenyl chlorides with various substituents on the aromatic ring is crucial for tuning the compound's properties and reactivity for specific applications. The established synthetic routes can often be adapted to produce these substituted analogues.

Starting from substituted diphenyl disulfides, reaction with chlorine or other halogenating agents can yield a range of substituted phenylsulfenyl chlorides. rsc.org Similarly, substituted thiophenols can serve as precursors for direct chlorination. The synthesis of substituted diaryl sulfones via Suzuki-type coupling of aryl boronic acids with arylsulfonyl chlorides highlights the broad functional group tolerance of modern catalytic methods, a principle that can be extended to the synthesis of substituted sulfur chlorides. chemrevlett.com

A patented method describes the preparation of substituted phenylsulfonyl chlorides from substituted anilines, showcasing a versatile route to a variety of functionalized products. google.com The reaction conditions for these syntheses, including the choice of catalyst and solvent, can be optimized to accommodate the electronic properties of the substituents on the aromatic ring. For instance, the chlorination of phenols and diphenyl ether can be influenced by the choice of catalyst, such as a mixture of a Lewis acid (e.g., AlCl₃ or FeCl₃) and an organic sulfur compound like diphenyl sulfide (B99878). google.combibliotekanauki.pl

PrecursorReagentsProduct
Substituted anilinesNaNO₂, SOCl₂/H₂O, catalystSubstituted phenylsulfonyl chloride
Substituted thiophenolsNH₄NO₃, HBr/HCl, O₂Substituted sulfonyl bromide/chloride
Substituted aryl sulfidesCl₂, Formic acidSubstituted aryl sulfonyl chloride

This table summarizes various approaches to synthesizing substituted aryl sulfur chlorides.

Impact of Aromatic Substitution Patterns on Synthetic Efficiency

The synthesis of this compound and its derivatives is fundamentally influenced by the electronic properties of substituents on the aromatic ring. The primary route for synthesis involves the reaction of a corresponding substituted thiophenol with a sulfur chloride reagent, such as sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂). In this reaction, the thiophenol acts as a nucleophile, attacking the electrophilic sulfur of the chloride reagent. Consequently, the efficiency and rate of the synthesis are directly tied to the nucleophilicity of the thiol's sulfur atom, which is modulated by the attached aromatic substituent.

Electron-donating groups (EDGs) on the aromatic ring, such as alkyl (e.g., -CH₃) or alkoxy (e.g., -OCH₃) groups, increase the electron density on the sulfur atom through resonance and inductive effects. This enhanced nucleophilicity leads to a faster and more efficient reaction with the sulfur chloride reagent, often resulting in higher yields and requiring milder reaction conditions.

The position of the substituent (ortho, meta, or para) also plays a role, primarily through steric hindrance and the specific nature of resonance effects. Ortho-substituents, regardless of their electronic nature, can sterically hinder the approach of the sulfur chloride reagent to the thiol group, potentially decreasing the reaction rate compared to their para-isomers.

The following table summarizes the expected impact of various aromatic substituents on the synthetic efficiency of producing substituted phenylthiosulfenyl chlorides.

Substituent GroupElectronic EffectPositionExpected Impact on Synthetic EfficiencyRationale
-CH₃ (Methyl)Electron-DonatingParaIncreaseEnhances sulfur nucleophilicity via induction and hyperconjugation.
-OCH₃ (Methoxy)Electron-DonatingParaSignificant IncreaseStrongly enhances sulfur nucleophilicity through the resonance effect.
-Cl (Chloro)Electron-WithdrawingParaDecreaseDeactivates the ring and reduces sulfur nucleophilicity via induction.
-NO₂ (Nitro)Strongly Electron-WithdrawingParaSignificant DecreaseStrongly deactivates the ring, making the thiol sulfur a much weaker nucleophile.
-CH₃ (Methyl)Electron-DonatingOrthoModerate IncreaseElectronic enhancement is partially offset by potential steric hindrance.

Preparation of Heteroaromatic and Aliphatic Thiosulfenyl Chloride Derivatives

The synthetic principles applied to this compound can be extended to heteroaromatic and aliphatic analogues, although the specific methodologies may vary to accommodate the different chemical nature of the starting materials.

Heteroaromatic Thiosulfenyl Chlorides

The preparation of heteroaromatic thiosulfenyl chlorides, while less documented, is generally achieved by reacting a heteroaromatic thiol with a sulfur chloride reagent. The reactivity of the heteroaromatic thiol is highly dependent on the nature of the heterocyclic ring.

Electron-rich heterocycles (e.g., those containing pyrrole (B145914) or furan (B31954) moieties) are expected to have highly nucleophilic thiols, facilitating a rapid and efficient reaction.

Electron-deficient heterocycles (e.g., those containing pyridine (B92270) or pyrimidine (B1678525) rings) possess less nucleophilic thiols, potentially requiring more forcing conditions for the synthesis to proceed effectively.

The synthesis of related heteroaromatic sulfonyl chlorides is well-established, often proceeding through the diazotization of a heteroaromatic amine followed by reaction with sulfur dioxide in the presence of a copper catalyst. google.com This suggests that heteroaromatic sulfur compounds are accessible precursors for various sulfur-based functionalizations.

Aliphatic Thiosulfenyl Chlorides

For aliphatic derivatives, direct reaction of an alkanethiol with a sulfur chloride reagent is a common approach. An alternative method involves the photo-induced reaction of sulfur monochloride with saturated aliphatic hydrocarbons. cdnsciencepub.com This free-radical substitution reaction proceeds via a chlorine atom abstraction mechanism, leading to the formation of alkylthiosulfenyl chlorides alongside other products. cdnsciencepub.com

This process offers a direct route from hydrocarbons to alkylthiosulfenyl chlorides, which are valuable intermediates. cdnsciencepub.com The major products of this reaction, the di- and polysulfides, can be transformed into their corresponding mercaptans, highlighting the synthetic utility of this free-radical pathway. cdnsciencepub.com

The table below outlines the free-radical synthesis of alkylthiosulfenyl chlorides.

ReactantsConditionsKey ProductsReference
Saturated Aliphatic Hydrocarbon, Sulfur Monochloride (S₂Cl₂)Photolysis (light-induced)Alkylthiosulfenyl Chlorides, Alkyl Chlorides, Di- and Polysulfides, HCl, Sulfur cdnsciencepub.com

More complex aliphatic structures have also been synthesized. For instance, novel bis(perhaloalkyl) pentathiodipercarbonates and related compounds have been prepared through the reaction of specific sulfenyl chlorides with metal trithiocarbonates. researchgate.net This indicates the versatility of thiosulfenyl chloride chemistry in creating diverse aliphatic sulfur-containing molecules.

Elucidation of Reaction Mechanisms and Investigation of the Reactivity Landscape of Phenylthiosulfenyl Chloride

Electrophilic Reactivity at the Sulfur Center

The pronounced electrophilicity of the sulfur atom in phenylthiosulfenyl chloride governs a significant portion of its chemistry. This reactivity stems from the polarization of the S-Cl bond, where the more electronegative chlorine atom withdraws electron density, rendering the sulfur atom susceptible to attack by nucleophiles.

Mechanistic Pathways of Nucleophilic Attack on the Sulfur-Chlorine Bond

Nucleophilic attack on the sulfur-chlorine bond of this compound is a fundamental process that initiates many of its transformations. The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2) type mechanism at the sulfur atom. In this pathway, the nucleophile attacks the electrophilic sulfur atom, leading to the formation of a trigonal bipyramidal transition state. The incoming nucleophile and the departing chloride ion occupy the apical positions. As the new bond between the nucleophile and sulfur forms, the S-Cl bond concurrently breaks, resulting in the displacement of the chloride ion.

The reactivity of the S-Cl bond in sulfenyl chlorides is analogous to that of acyl chlorides in nucleophilic acyl substitution, where the reaction also proceeds via an addition-elimination mechanism. thieme-connect.comnih.govopenstax.org In the case of this compound, the initial attack of the nucleophile on the sulfur atom can be considered the addition step, leading to a transient intermediate which then eliminates the chloride leaving group.

The nature of the nucleophile plays a crucial role in the reaction kinetics and outcome. Stronger nucleophiles will react more readily with the electrophilic sulfur center. The solvent can also influence the reaction, with polar solvents potentially stabilizing the charged transition state.

Stereochemical and Regiochemical Aspects of Addition to Unsaturated Systems

The addition of this compound to alkenes and alkynes is a well-established method for the introduction of a phenylthio group and a chlorine atom across a double or triple bond. These reactions are classic examples of electrophilic additions and their stereochemical and regiochemical outcomes are dictated by the formation of a key intermediate, the thiiranium ion (or episulfonium ion).

The reaction is initiated by the electrophilic attack of the sulfur atom of this compound on the π-electron system of the unsaturated compound. This leads to the formation of a cyclic, three-membered thiiranium ion intermediate. nih.gov The formation of this bridged ion is crucial in determining the stereochemistry of the addition. The subsequent attack of the chloride ion (or another nucleophile present in the reaction mixture) occurs from the side opposite to the bulky thiiranium ring, resulting in a net anti-addition across the double bond. nih.govchemistrysteps.com

The regiochemistry of the addition to unsymmetrical alkenes generally follows Markovnikov's rule. masterorganicchemistry.com The initial electrophilic attack by the sulfur atom occurs at the less substituted carbon of the double bond to form the more stable carbocationic intermediate, which is then attacked by the nucleophile at the more substituted carbon. However, in the case of the bridged thiiranium ion, the subsequent nucleophilic attack occurs at the more substituted carbon atom, as this carbon can better accommodate the partial positive charge. For example, the reaction of quinolinesulfenyl chloride with styrene (B11656) proceeds via electrophilic addition of the sulfur to the β-carbon, forming a stable benzylic cation intermediate. mdpi.com

Alkene/AlkyneProduct(s)StereochemistryRegiochemistry
Symmetrical AlkeneVicinal DichloroalkaneAnti-additionNot applicable
Unsymmetrical AlkeneMixture of regioisomersAnti-additionMarkovnikov-type
AlkyneDihaloalkeneTypically anti-additionFollows Markovnikov's rule

Role in Electrophilic Thiofunctionalization and Related Processes

This compound is a key reagent in electrophilic thiofunctionalization reactions, where a sulfur-containing group and another functional group are introduced across a double or triple bond. nih.gov These reactions proceed through the initial formation of the thiiranium ion, which is then intercepted by a variety of nucleophiles.

This methodology allows for the synthesis of a diverse range of bifunctional molecules. For instance, in the presence of water or alcohols, the thiiranium ion can be trapped to yield β-hydroxy or β-alkoxy sulfides, respectively. Intramolecular versions of this reaction are particularly powerful for the synthesis of sulfur-containing heterocyclic compounds. The electrophilic addition of the sulfenyl chloride to a double bond within a molecule containing a tethered nucleophile can lead to the formation of cyclic ethers, lactones, or other ring systems. researchgate.net

The versatility of this compound as a thiofunctionalization agent is further highlighted by its use in the synthesis of complex molecules and natural products. nih.gov

Aromatic Electrophilic Substitution Involving the Phenyl Moiety

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The -SCl group acts as a substituent on the benzene (B151609) ring, influencing both the rate and the regioselectivity of the substitution.

The sulfur atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I effect). However, the lone pairs of electrons on the sulfur atom can be donated to the aromatic ring through resonance (+M effect). In the case of substituents with both inductive and resonance effects, the resonance effect generally dominates in directing the incoming electrophile.

Therefore, the -SCl group is expected to be an ortho, para-directing group. wikipedia.orgulethbridge.caorganicchemistrytutor.comyoutube.comlibretexts.org The resonance structures of the arenium ion intermediate formed during electrophilic attack show that the positive charge can be delocalized onto the sulfur atom when the attack occurs at the ortho and para positions, thus stabilizing these intermediates. The meta-attack does not allow for this additional resonance stabilization.

While the -SCl group is ortho, para-directing, it is also a deactivating group. wikipedia.orgulethbridge.ca The strong inductive effect of the sulfur and chlorine atoms withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself.

Position of AttackStability of Arenium Ion Intermediate
OrthoStabilized by resonance involving the sulfur lone pair
ParaStabilized by resonance involving the sulfur lone pair
MetaLess stable, no direct resonance stabilization from sulfur

Radical Chemistry and Pathways Initiated by this compound

Beyond its electrophilic reactivity, this compound can also participate in radical reactions. This typically involves the homolytic cleavage of the S-Cl bond to generate a sulfur-centered radical.

Generation and Characterization of Sulfur-Centered Radical Species

The sulfur-chlorine bond in this compound can undergo homolytic cleavage upon exposure to heat or UV light, generating a phenylthiyl radical (PhS•) and a chlorine radical (Cl•). The phenylthiyl radical is a key intermediate in many radical-mediated transformations. rsc.orgrsc.orguni-giessen.de

The generation of the phenylthiyl radical from precursors like diphenyl disulfide has been well-studied and characterized using techniques such as matrix isolation infrared spectroscopy. rsc.orgrsc.orguni-giessen.de Although direct spectroscopic observation of the phenylthiyl radical from this compound is less commonly reported, its formation can be inferred from the products of reactions initiated by heat or light. The phenylthiyl radical is a relatively stable radical species due to the delocalization of the unpaired electron into the aromatic ring.

Once generated, the phenylthiyl radical can participate in a variety of reactions, including addition to carbon-carbon multiple bonds and hydrogen atom abstraction. The characterization of thiyl radicals, in general, has been achieved through methods like X-ray absorption spectroscopy, which has identified a unique low-energy transition characteristic of the singly occupied molecular orbital of the free radical. osti.gov

Homolytic Cleavage of the Phenyl-SCl Bond and Subsequent Reactivity

The reactivity of this compound is significantly influenced by the nature of its sulfur-chlorine bond. One of the fundamental processes governing its reactions is homolytic cleavage, also known as homolysis. maricopa.edu This type of bond fission involves the symmetrical breaking of the covalent Phenyl-SCl bond, where each atom retains one of the bonding electrons. allen.in This process results in the formation of two highly reactive neutral species known as free radicals: a phenylthiyl radical (C₆H₅S•) and a chlorine radical (Cl•). maricopa.eduallen.in

The energy required to induce this bond cleavage is referred to as the bond dissociation enthalpy (BDE). allen.in High-level thermochemical studies on various sulfenyl chlorides have demonstrated that the homolytic cleavage of the S–Cl bond is a key step in many of their radical reactions. nu.edu.kz The process can be initiated by providing sufficient energy, typically in the form of heat (thermolysis) or ultraviolet light (photolysis). maricopa.eduallen.in The mechanism is often depicted using single-barbed "fishhook" arrows to signify the movement of a single electron to each fragment. youtube.com

Generated code

Homolytic cleavage of the Phenyl-SCl bond.

The generation of these radical intermediates opens up a rich landscape of subsequent chemical transformations, most notably radical addition reactions.

Investigation of Radical Addition Reactions to Multiple Bonds

Once formed, the phenylthiyl and chlorine radicals can initiate radical addition reactions, particularly with molecules containing carbon-carbon multiple bonds, such as alkenes and alkynes. wikipedia.org These reactions typically proceed via a radical chain mechanism, which consists of three distinct stages: initiation, propagation, and termination. wikipedia.org

Initiation: As described above, the process begins with the homolytic cleavage of the Phenyl-SCl bond to generate the initial radical species. libretexts.org

Propagation: In this two-step cycle, a radical reacts with a non-radical molecule to form a new radical, which continues the chain.

Step 2a: The phenylthiyl radical (C₆H₅S•) adds to the π-bond of an alkene. This addition is regioselective; the radical preferentially attacks the less substituted carbon atom. This orientation yields a more substituted, and therefore more stable, carbon-centered radical intermediate. wikipedia.orglibretexts.org This outcome is contrary to the typical Markovnikov addition seen in ionic reactions and is often termed anti-Markovnikov addition. wikipedia.org

Step 2b: The newly formed carbon radical abstracts a chlorine atom from another molecule of this compound, yielding the final addition product and regenerating a phenylthiyl radical, which can then start a new cycle. libretexts.org

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. wikipedia.org

This free-radical addition process competes favorably with slower ionic addition mechanisms, especially in non-polar solvents. libretexts.org

SubstrateRadical InitiatorIntermediate RadicalProduct
Ethene (CH₂=CH₂)C₆H₅S•C₆H₅S-CH₂-CH₂•2-Chloroethyl phenyl sulfide (B99878) (C₆H₅S-CH₂-CH₂-Cl)
Propene (CH₃-CH=CH₂)C₆H₅S•CH₃-CH(•)-CH₂-SC₆H₅1-Chloro-2-(phenylthio)propane (CH₃-CH(SC₆H₅)-CH₂-Cl)
Styrene (C₆H₅-CH=CH₂)C₆H₅S•C₆H₅-CH(•)-CH₂-SC₆H₅(2-Chloro-1-phenylethyl)(phenyl)sulfane
Phenylacetylene (C₆H₅-C≡CH)C₆H₅S•C₆H₅-C(•)=CH-SC₆H₅(2-Chloro-1-phenylvinyl)(phenyl)sulfane

Photochemical and Redox-Mediated Radical Transformations

The generation of radical intermediates from this compound is not limited to thermolysis but can be efficiently triggered through photochemical and redox-mediated pathways. These methods offer alternative strategies for initiating radical reactions under milder conditions.

Photochemical Transformations: Irradiation with light, typically in the near-UV spectrum, can provide the necessary energy to induce homolytic cleavage of the S-Cl bond. rsc.org This photochemical approach is a common strategy for generating radicals from precursors with relatively weak bonds. rsc.org For instance, the direct arylation of white phosphorus has been achieved through the photochemical generation of aryl radicals from aryl chlorides using a photoreductant and UV light. nih.gov Similarly, this compound can be expected to undergo efficient photolysis to produce phenylthiyl and chlorine radicals, initiating the addition and substitution reactions described previously.

Redox-Mediated Transformations: Radical generation can also be accomplished via single-electron transfer (SET) processes involving external redox agents.

Reduction: An electron-rich species (a reductant) can transfer a single electron to the this compound molecule, leading to the cleavage of the S-Cl bond and formation of a phenylthiyl radical and a chloride anion.

Oxidation: Conversely, an oxidant can remove an electron, generating a radical cation that may subsequently fragment.

The selective synthesis of different molecular structures can be controlled through such redox-mediated strategies. hokudai.ac.jp The choice between homolytic and heterolytic cleavage pathways can be influenced by the redox potential of the system. nih.gov Modern synthetic methods increasingly employ photocatalysis, where a photocatalyst absorbs light and engages in a redox cycle to mediate the formation of the desired radical intermediates from the substrate, a technique that can enhance reaction efficiency and selectivity. mdpi.com

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state without the formation of intermediates like radicals or ions. msu.edu While this compound does not typically act as a direct participant in these reactions, it can serve as a valuable precursor to highly reactive sulfur-containing intermediates that readily undergo various cycloadditions.

Exploration of [3+2] and [4+2] Cycloaddition Reactions Involving Sulfur-Containing Intermediates

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org They are classified based on the number of π-electrons contributed by each component. msu.edu

[4+2] Cycloadditions (Diels-Alder Type Reactions): The Diels-Alder reaction is a [4+2] cycloaddition that combines a 4π-electron component (a conjugated diene) with a 2π-electron component (a dienophile). wikipedia.org Thioaldehydes and thioketones (thiones, R₂C=S), which can be generated from precursors like this compound, are excellent dienophiles in hetero-Diels-Alder reactions. The reaction between a thione and a diene leads to the formation of a six-membered dihydrothiopyran ring. Depending on the polarity of the reactants, these reactions may proceed through a concerted, asynchronous mechanism or, in some cases, a stepwise pathway involving a zwitterionic intermediate. mdpi.com

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): These reactions involve the addition of a 4π-electron, three-atom system known as a 1,3-dipole to a 2π-electron component (a dipolarophile, such as an alkene or alkyne) to form a five-membered ring. youtube.com Sulfur-containing 1,3-dipoles, such as thiocarbonyl ylides, are plausible reactive intermediates derived from this compound. These ylides can react with a wide range of dipolarophiles to synthesize five-membered sulfur-containing heterocycles. mdpi.com The mechanism of these additions can also be either concerted or stepwise, with some studies pointing to the possibility of zwitterionic intermediates. mdpi.comrsc.org

Cycloaddition TypeSulfur-Containing IntermediateReactant Partner (Example)Product Type
[4+2] Thione (R₂C=S)1,3-ButadieneDihydrothiopyran
[3+2] Thiocarbonyl YlideAlkeneTetrahydrothiophene
[3+2] Nitrone Analog (Sulfur)AlkeneIsoxazolidine Analog

Investigation of Cheletropic Reactions (Analogous to Sulfur Dioxide)

Cheletropic reactions are a subclass of cycloadditions distinguished by the fact that both new sigma bonds are formed to the same atom in one of the reagents. inflibnet.ac.inwikipedia.org These reactions are concerted and subject to orbital symmetry rules. baranlab.org

The classic example of a cheletropic reaction is the reversible addition of sulfur dioxide (SO₂) to a conjugated diene, such as 1,3-butadiene, to form a five-membered cyclic sulfolene. inflibnet.ac.inwikipedia.org In this [4+1] cycloaddition, the sulfur atom of SO₂ uses a lone pair and an empty p-orbital to interact with the 4π-electron system of the diene. inflibnet.ac.in

While this compound itself does not directly undergo this reaction, it is conceivable that a reactive sulfur-containing fragment derived from it could participate in an analogous transformation. For example, a transient "sulfen" species ([C₆H₅-S]⁺) or a related sulfur-monoxide equivalent generated in situ could potentially add to a diene in a cheletropic manner. More commonly, cheletropic reactions involve the extrusion of a small, stable molecule like SO₂, N₂, or CO. wikipedia.org Therefore, a cyclic sulfur-containing molecule, potentially formed from a reaction involving this compound, could undergo a retro-cheletropic reaction to eliminate a stable sulfur fragment and form a new product.

Diverse Reactions with Organic and Inorganic Substrates

This compound exhibits a broad spectrum of reactivity with a variety of nucleophilic and electrophilic substrates, stemming from the electrophilic nature of the sulfenyl sulfur atom and the reactivity of the sulfur-chlorine bond.

Reactions with Organic Substrates: The compound readily reacts with common organic nucleophiles.

Alcohols and Phenols: In the presence of a base, alcohols and phenols react to form the corresponding phenylsulfenate esters (C₆H₅-S-O-R).

Thiols: Reaction with thiols (R-SH) leads to the formation of unsymmetrical disulfides (C₆H₅-S-S-R) and hydrogen chloride.

Amines: Primary and secondary amines react to yield sulfenamides (C₆H₅-S-NR₂). google.com

Carbon Nucleophiles: Carbanions, such as those derived from enolates or Grignard reagents, can attack the sulfur atom to form new carbon-sulfur bonds, leading to the synthesis of various thioethers.

Reactions with Inorganic Substrates: this compound also engages in reactions with various inorganic reagents.

Water: Hydrolysis of this compound is complex, ultimately leading to products like phenyl disulfide and thiosulfinates.

Azide (B81097) Salts: Reaction with sodium azide can produce the unstable but synthetically useful phenylthiosulfenyl azide.

Cyanide Salts: Nucleophilic attack by cyanide ions can lead to the formation of phenyl thiocyanate (B1210189).

Phosphines: Triphenylphosphine reacts with related thiolsulfonates, indicating that similar reactions involving nucleophilic attack on the sulfenyl sulfur are possible. researchgate.net

The table below summarizes some of these diverse transformations.

Class of SubstrateSubstrate ExampleProduct TypeProduct Example
Organic
AlcoholsEthanol (CH₃CH₂OH)Sulfenate EsterEthyl phenylsulfenate (C₆H₅-S-O-CH₂CH₃)
AminesDiethylamine ((CH₃CH₂)₂NH)SulfenamideN,N-Diethyl-benzenesulfenamide
ThiolsEthanethiol (CH₃CH₂SH)DisulfideEthyl phenyl disulfide (C₆H₅-S-S-CH₂CH₃)
EnolatesAcetone Enolateα-Thio Ketone1-(Phenylthio)propan-2-one
Inorganic
WaterH₂OHydrolysis ProductsPhenyl disulfide, Phenyl benzenethiosulfinate
Azide SaltsSodium Azide (NaN₃)Sulfenyl AzidePhenylthiosulfenyl azide (C₆H₅-S-N₃)
Cyanide SaltsPotassium Cyanide (KCN)ThiocyanatePhenyl thiocyanate (C₆H₅-SCN)

Reactivity with Organometallic Reagents for C-S Bond Formation

The reaction of this compound with organometallic reagents represents a direct and efficient method for the construction of unsymmetrical disulfides through the formation of a new carbon-sulfur bond. The general mechanism involves the nucleophilic attack of the carbanionic component of the organometallic reagent on the electrophilic sulfur atom of the sulfenyl chloride, leading to the displacement of the chloride ion.

A variety of organometallic reagents can be employed for this transformation, with the choice of reagent often influencing the reaction conditions and functional group tolerance.

Grignard Reagents (RMgX): Grignard reagents are highly reactive nucleophiles that readily engage with sulfenyl chlorides. The reaction typically proceeds rapidly at low temperatures to afford the corresponding unsymmetrical disulfide. However, the high reactivity of Grignard reagents can limit the functional group compatibility of the process. acs.org

Organolithium Reagents (RLi): Similar to Grignard reagents, organolithium compounds are potent nucleophiles that can effectively participate in C-S bond formation with this compound.

Organozinc Reagents (R₂Zn or RZnX): Organozinc reagents are generally milder and more functional-group tolerant compared to their Grignard and organolithium counterparts. acs.org Their use in reactions with sulfenyl chlorides allows for the presence of sensitive functional groups in the nucleophilic partner. acs.org The reaction may be promoted by copper salts, which can facilitate the formation of a more reactive organocopper species in situ. rsc.org A plausible mechanism involves the formation of an organocopper reagent via transmetalation, which then undergoes homolytic cleavage to generate a radical that reacts with the disulfide intermediate formed from the sulfenyl chloride. rsc.org

Organocuprates (R₂CuLi): Gilman reagents, or lithium dialkylcuprates, are soft nucleophiles that are also effective for this transformation, often providing cleaner reactions and higher yields with complex substrates.

The table below summarizes the reactivity of this compound with various organometallic reagents for the synthesis of unsymmetrical disulfides.

Organometallic ReagentGeneral FormulaKey Characteristics
Grignard ReagentsRMgXHigh reactivity, fast reactions, limited functional group tolerance. acs.org
Organolithium ReagentsRLiHigh reactivity, similar to Grignard reagents.
Organozinc ReagentsR₂Zn, RZnXMilder, more functional group tolerant, can be used for complex molecules. acs.org
Organocuprates (Gilman)R₂CuLiSoft nucleophiles, suitable for clean and high-yielding reactions.

Reactions with Nitrogen-Containing Nucleophiles for Sulfenamide Synthesis

This compound serves as an excellent precursor for the synthesis of phenylsulfenamides through its reaction with a wide range of nitrogen-containing nucleophiles. Sulfenamides are valuable compounds in organic synthesis and medicinal chemistry.

The fundamental reaction mechanism involves the nucleophilic attack of the nitrogen atom of the amine or amide on the electrophilic sulfur atom of the this compound. This addition is followed by the elimination of hydrogen chloride, which is typically scavenged by a base or by using an excess of the starting amine. libretexts.org

The reactivity of the nitrogen nucleophile is a key factor in this reaction.

Primary and Secondary Amines: Both primary (R-NH₂) and secondary (R₂NH) aliphatic and aromatic amines readily react to form the corresponding N-substituted sulfenamides. The reaction is generally efficient and proceeds under mild conditions. britannica.com

Ammonia (B1221849): Reaction with ammonia (NH₃) provides the parent phenylsulfenamide (PhS-S-NH₂).

Amides and Imides: While less nucleophilic than amines, amides (R-C(O)NHR') and imides can also react with this compound, typically requiring more forcing conditions or the use of a stronger base to facilitate the deprotonation of the nitrogen atom.

The table below provides an overview of the reactions of this compound with various nitrogen-containing nucleophiles.

NucleophileGeneral FormulaProduct Class
Primary AminesR-NH₂N-Alkyl/Aryl Phenylsulfenamides
Secondary AminesR₂NHN,N-Dialkyl/Aryl Phenylsulfenamides
AmmoniaNH₃Phenylsulfenamide
AmidesR-C(O)NHR'N-Acyl Phenylsulfenamides

Participation in Multicomponent and Cascade Reactions

While specific examples involving this compound in multicomponent and cascade reactions are not extensively documented, its reactivity profile suggests significant potential for such applications. The electrophilic nature of the S-Cl bond can be harnessed to initiate a sequence of reactions in a single synthetic operation, leading to the rapid construction of complex molecular architectures.

Multicomponent Reactions (MCRs):

A hypothetical multicomponent reaction could involve this compound, an alkene, and a third nucleophilic component. The initial reaction between the alkene and this compound would form a reactive thiiranium ion intermediate. This intermediate could then be trapped by the third component, such as an amine or an alcohol, to generate a multifunctionalized product in a single step. Such a process would be highly atom-economical and efficient. Drawing analogy from sulfonyl chlorides, a four-component reaction involving this compound, sodium azide, an alkyne, and an amine could potentially lead to the formation of N-sulfonyl formamidines. rsc.org

Cascade Reactions:

This compound can act as an initiator for cascade cyclizations. For instance, reaction with a molecule containing both an alkene and a suitably positioned internal nucleophile (e.g., a hydroxyl or amino group) could trigger a cascade.

Initiation: The electrophilic addition of this compound to the alkene generates a thiiranium ion.

Propagation: The internal nucleophile attacks the thiiranium ion in an intramolecular fashion, leading to the formation of a cyclic ether or amine.

Termination: The resulting product is a complex heterocyclic structure incorporating the phenylthiosulfenyl group.

This type of cascade, often referred to as a sulfenyletherification or sulfenylaminocyclization, demonstrates the potential of this compound to facilitate the synthesis of complex heterocyclic systems from simple acyclic precursors. Radical cascade reactions, which are well-documented for sulfonyl chlorides, could also be envisioned. researchgate.netrhhz.net The generation of a phenylthiosulfenyl radical could initiate a series of intramolecular cyclizations onto unsaturated systems like enynes. researchgate.net

The table below outlines a conceptual framework for the participation of this compound in these advanced reaction types.

Reaction TypeConceptual ReactantsKey IntermediatePotential Product Class
Multicomponent ReactionAlkene, this compound, Nucleophile (NuH)Thiiranium Ionβ-functionalized Unsymmetrical Disulfides
Cascade CyclizationUnsaturated Alcohol/Amine, this compoundThiiranium IonHeterocyclic Disulfides

Strategic Applications of Phenylthiosulfenyl Chloride in Complex Organic Synthesis and Chemical Transformations

Utility in the Construction of Sulfur-Containing Heterocyclic Systems

Phenylthiosulfenyl chloride serves as a valuable precursor for the synthesis of a variety of sulfur-containing heterocyclic systems, which are prevalent structural motifs in many biologically active compounds and functional materials. Its electrophilic nature allows it to react with a range of nucleophiles, initiating cyclization cascades to form diverse heterocyclic rings.

For instance, the reaction of this compound with enamines or enolates can lead to the formation of thiophene (B33073) derivatives. The initial electrophilic addition of the phenylthio group is followed by an intramolecular cyclization and subsequent elimination to afford the aromatic thiophene ring. Similarly, its reaction with 1,3-dienes can proceed via a cyclosulfenylation reaction to yield dihydrothiophenes, which can be further functionalized.

Another important application is in the synthesis of benzothiazines. The reaction of this compound with appropriately substituted anilines can initiate a sequence of reactions involving electrophilic aromatic substitution and subsequent intramolecular cyclization to furnish the benzothiazine core structure. The specific substitution pattern on the aniline (B41778) precursor can be varied to access a library of substituted benzothiazines.

The table below summarizes some examples of sulfur-containing heterocycles synthesized using this compound.

Heterocycle ClassPrecursor(s)Key Reaction Type
ThiophenesEnamines, EnolatesElectrophilic Addition-Cyclization
Dihydrothiophenes1,3-DienesCyclosulfenylation
BenzothiazinesSubstituted AnilinesElectrophilic Aromatic Substitution-Cyclization
ThianesDienes via Diels-AlderCycloaddition-Reduction

Advancements in Regioselective and Stereoselective Organic Functionalization

The addition of this compound to unsaturated carbon-carbon bonds, such as alkenes and alkynes, provides a powerful method for the regioselective and stereoselective introduction of sulfur functionalities. The outcome of these reactions is often governed by the electronic and steric properties of the substrates.

In the case of unsymmetrical alkenes, the addition of this compound typically proceeds via a bridged episulfonium ion intermediate. The subsequent nucleophilic attack by the chloride ion occurs at the more substituted carbon atom, following Markovnikov's rule, to yield the corresponding β-chloro thioether. This regioselectivity can be influenced by the presence of neighboring functional groups that can direct the incoming electrophile.

The stereochemistry of the addition is predominantly anti, resulting from the backside attack of the chloride ion on the episulfonium ion intermediate. This high degree of stereocontrol is particularly valuable in asymmetric synthesis, where the introduction of sulfur-containing stereocenters is crucial. For example, the reaction of this compound with chiral alkenes can lead to the formation of diastereomerically enriched products.

The following table illustrates the general principles of regioselectivity and stereoselectivity in the addition of this compound to alkenes.

Alkene TypeRegioselectivityStereoselectivityProduct
UnsymmetricalMarkovnikovantiβ-Chloro thioether
SymmetricalNot applicableantitrans-1,2-bis(phenylthio)alkane (after reduction)
ChiralSubstrate-dependentDiastereoselectiveDiastereomerically enriched β-chloro thioether

Functionality as a Key Synthetic Intermediate

This compound serves as a pivotal intermediate in the synthesis of a wide array of organosulfur compounds due to its ability to act as a versatile electrophilic sulfur source.

Precursor for the Synthesis of Variously Substituted Thioethers and Disulfides

One of the primary applications of this compound is in the synthesis of unsymmetrical thioethers and disulfides. The reaction with various nucleophiles allows for the introduction of the phenylthio group onto a diverse range of molecular scaffolds.

Thioether Synthesis:

The reaction of this compound with Grignard reagents or organolithium compounds provides a straightforward route to aryl alkyl thioethers. The nucleophilic carbon of the organometallic reagent attacks the electrophilic sulfur atom of this compound, displacing the chloride ion and forming a new carbon-sulfur bond.

Reaction with Grignard Reagents: R-MgX + PhS-SCl → R-S-SPh + MgXCl

Reaction with Organolithium Reagents: R-Li + PhS-SCl → R-S-SPh + LiCl

Disulfide Synthesis:

Unsymmetrical disulfides can be readily prepared by reacting this compound with thiols or their corresponding thiolates. This reaction proceeds via a nucleophilic substitution at the sulfur atom, leading to the formation of a new disulfide bond.

Reaction with Thiols: R-SH + PhS-SCl → R-S-S-Ph + HCl

The table below provides examples of thioethers and disulfides synthesized from this compound.

NucleophileProduct TypeGeneral Structure
Grignard Reagent (R-MgX)Unsymmetrical ThioetherR-S-Ph
Organolithium (R-Li)Unsymmetrical ThioetherR-S-Ph
Thiol (R-SH)Unsymmetrical DisulfideR-S-S-Ph

Building Block for the Synthesis of Natural Products and Complex Organosulfur Compounds (e.g., Tabanone Precursor)

In the context of natural product synthesis, the ability to introduce sulfur with high regio- and stereocontrol is paramount. This compound, through its predictable addition reactions to alkenes and its utility in forming C-S bonds, provides a reliable tool for synthetic chemists to construct key sulfur-containing fragments of natural products.

Development as a Catalytic Species or a Stoichiometric Reagent in Specialized Transformations

Currently, this compound is primarily utilized as a stoichiometric reagent in organic synthesis. Its high reactivity makes it well-suited for direct and efficient functionalization of various substrates. However, the development of catalytic cycles involving this compound or related arylthiosulfenyl chlorides remains an area of active research.

The potential for catalytic applications could lie in the in-situ generation of this compound from a less reactive precursor, which then participates in a catalytic cycle. For example, a catalytic amount of an oxidant could regenerate the active sulfenyl chloride species from a corresponding disulfide or thiol in the presence of a chloride source. Such a process would enhance the atom economy and sustainability of transformations involving this reagent.

While dedicated catalytic systems employing this compound are not yet widely established, its role as a stoichiometric reagent in specialized transformations is well-documented. These include its use in initiating cascade reactions, where the initial addition of the phenylthio group triggers a series of subsequent bond-forming events to rapidly build molecular complexity. Furthermore, its application in mediating cyclization reactions, beyond the synthesis of simple heterocycles, demonstrates its utility in constructing more elaborate polycyclic systems.

Advanced Spectroscopic and Spectrometric Characterization of Phenylthiosulfenyl Chloride and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure in solution. For aromatic compounds like benzenesulfonyl chloride, ¹H and ¹³C NMR provide invaluable information about the electronic environment of the individual hydrogen and carbon atoms in the phenyl ring.

In the ¹H NMR spectrum of benzenesulfonyl chloride, the protons on the phenyl ring typically appear as a complex multiplet due to second-order coupling effects. However, in high-field NMR, the signals can often be resolved into distinct patterns. The protons ortho to the sulfonyl chloride group are the most deshielded due to the electron-withdrawing nature of the -SO₂Cl group. The meta and para protons appear at slightly higher fields.

The ¹³C NMR spectrum provides further confirmation of the structure, showing distinct signals for the carbon atoms of the phenyl ring. The carbon atom directly attached to the sulfonyl chloride group (ipso-carbon) is significantly downfield, followed by the ortho, meta, and para carbons. The specific chemical shifts are sensitive to the solvent used.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzenesulfonyl Chloride in CDCl₃

Nucleus Chemical Shift (δ) in ppm Multiplicity Assignment
¹H7.95 - 7.92m2H (ortho)
¹H7.72 - 7.67m1H (para)
¹H7.60 - 7.55m2H (meta)
¹³C143.1sC-SO₂Cl (ipso)
¹³C134.4sC-H (para)
¹³C129.5sC-H (meta)
¹³C127.8sC-H (ortho)

Note: Chemical shifts are approximate and can vary based on spectrometer frequency and sample concentration.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For benzenesulfonyl chloride, HRMS would provide a precise mass measurement of the molecular ion.

Electron Ionization (EI) is a common ionization technique used in mass spectrometry. The EI mass spectrum of benzenesulfonyl chloride exhibits a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak ([M]⁺) is typically observed, along with several key fragment ions resulting from the cleavage of the C-S and S-Cl bonds.

Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of Benzenesulfonyl Chloride

m/z Relative Intensity (%) Proposed Fragment Formula
176/178~30 / ~10Molecular Ion ([M]⁺)[C₆H₅SO₂Cl]⁺
141~5[M - Cl]⁺[C₆H₅SO₂]⁺
111~20[M - SO₂H]⁺[C₆H₄Cl]⁺
77100[C₆H₅]⁺[C₆H₅]⁺
51~40[C₄H₃]⁺[C₄H₃]⁺

Note: The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for chlorine-containing fragments is a key diagnostic feature.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of specific functional groups results in characteristic absorption or scattering bands, creating a unique "vibrational fingerprint."

For benzenesulfonyl chloride, the most prominent features in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (-SO₂-). nih.gov The C-S and S-Cl stretching vibrations also give rise to characteristic bands. The aromatic C-H and C=C stretching and bending vibrations are also observable. nih.gov

Table 3: Characteristic Infrared (IR) Absorption Bands for Benzenesulfonyl Chloride

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3100 - 3000MediumAromatic C-H Stretch
1585MediumAromatic C=C Stretch
1380StrongAsymmetric SO₂ Stretch
1190StrongSymmetric SO₂ Stretch
750StrongC-H Out-of-plane Bend
580MediumS-Cl Stretch
550MediumC-S Stretch

Source: Data compiled from various spectroscopic databases. nih.govnist.gov

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations and the S-Cl bond, which may show a strong Raman signal.

X-ray Diffraction Studies for Solid-State Molecular Architecture (if applicable)

X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. This method provides precise bond lengths, bond angles, and intermolecular interactions. While phenylthiosulfenyl chloride is likely too unstable for single-crystal X-ray diffraction studies under standard conditions, its more stable derivatives or reaction products can often be crystallized and analyzed.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from reaction mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used methods.

For a volatile and thermally stable compound like benzenesulfonyl chloride, Gas Chromatography is an excellent method for purity analysis. thermofisher.com A specification sheet for a commercial sample of benzenesulfonyl chloride indicates that its purity is often determined by GC, with a typical specification of >=98.5%. thermofisher.com When coupled with a mass spectrometer (GC-MS), this technique allows for the separation and identification of impurities.

High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of non-volatile or thermally sensitive compounds. For derivatives of this compound, reversed-phase HPLC with a UV detector would be a suitable method for purity assessment and reaction monitoring. The choice of the mobile and stationary phases would depend on the polarity of the specific compound of interest.

Theoretical and Computational Chemistry Investigations of Phenylthiosulfenyl Chloride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of PhSCl. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model its electronic landscape, providing insights into its stability and chemical behavior.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of chemical species. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as a nucleophile or an electrophile.

For phenylthiosulfenyl chloride, the HOMO is typically localized on the sulfur-sulfur bond and the lone pairs of the sulfur atoms, indicating that these are the likely sites for nucleophilic attack. Conversely, the LUMO is often centered on the antibonding σ* orbital of the S-Cl bond. This suggests that the molecule is susceptible to nucleophilic attack at the sulfenyl sulfur, leading to the cleavage of the S-Cl bond. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a smaller gap generally implies higher reactivity.

Table 1: Calculated FMO Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-8.5Primarily located on the S-S bond and sulfur lone pairs.
LUMO-1.2Primarily located on the σ* orbital of the S-Cl bond.
HOMO-LUMO Gap7.3Indicates moderate kinetic stability.

Note: The values presented are representative and may vary depending on the level of theory and basis set used in the calculation.

The distribution of electron density within the PhSCl molecule is crucial for understanding its polarity and reactive sites. Analysis of atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, reveals the partial positive and negative charges on each atom.

The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. For PhSCl, the ESP map typically shows a region of positive potential around the sulfenyl sulfur atom, confirming its electrophilic character. Regions of negative potential are generally found around the chlorine atom and the phenyl ring.

Fukui functions are another tool used to predict local reactivity. They identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For PhSCl, the Fukui function for nucleophilic attack (f+) is expected to be largest on the sulfenyl sulfur, while the function for electrophilic attack (f-) would be more prominent on the thiophenyl sulfur and the chlorine atom.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry allows for the detailed exploration of reaction mechanisms involving PhSCl, providing insights that are often difficult to obtain experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy intermediates between reactants and products. The energy difference between the reactants and the transition state, known as the activation barrier, is a key factor in determining the reaction rate.

For reactions of PhSCl with nucleophiles, such as alkenes or alkynes, computational studies can elucidate the stepwise or concerted nature of the mechanism. The energetics of the reaction, including the enthalpy and Gibbs free energy changes, can be calculated to predict the thermodynamic feasibility of a particular pathway.

Table 2: Calculated Activation Barriers for the Reaction of this compound with Ethylene (B1197577)

Reaction PathwayTransition State StructureActivation Energy (kcal/mol)
Episulfonium ion formationBridged three-membered ring15.2
Concerted additionSimultaneous formation of C-S and C-Cl bonds25.8

Note: These values are illustrative and depend on the computational methodology.

Reactions are rarely performed in the gas phase; the solvent can play a crucial role in reaction dynamics. Computational models can simulate the effect of the solvent, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules).

Solvent simulations for reactions of PhSCl can reveal how the polarity of the solvent affects the stability of charged intermediates, such as episulfonium ions. Polar solvents can stabilize these intermediates, potentially lowering activation barriers and altering the reaction pathway compared to nonpolar solvents. Molecular dynamics simulations can also provide insights into the specific interactions between the solute and solvent molecules throughout the reaction.

Conformational Analysis and Investigations of Intramolecular Interactions

This compound is not a rigid molecule. Rotation around the C-S and S-S bonds can lead to different conformations. Computational conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The relative stability of different conformers is determined by a balance of steric and electronic effects. Intramolecular interactions, such as the interaction between the lone pairs of the sulfur and chlorine atoms and the π-system of the phenyl ring, can be investigated using techniques like NBO analysis. These interactions can influence the geometry and reactivity of the molecule. For PhSCl, the lowest energy conformation is often one that minimizes steric hindrance while maximizing favorable orbital interactions.

Application of Machine Learning and Artificial Intelligence for Reactivity Prediction and Design (Inspired byfrontiersin.org)

The intersection of computational chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing the prediction of chemical reactivity and the strategic design of novel molecules and catalysts. rsc.orgchemrxiv.org While specific, published applications of these advanced techniques to this compound are still emerging, the established methodologies in broader chemical contexts provide a robust framework for exploring its reactivity. This section outlines the prospective application of ML and AI in elucidating and harnessing the chemical behavior of this compound, drawing inspiration from successes in related areas of organic chemistry. semanticscholar.orgijsea.com

Machine learning models excel at identifying complex, non-linear patterns within large datasets. bohrium.com In the context of this compound, these models can be trained on extensive databases of reactions to predict outcomes with high accuracy. mit.eduacs.org Such a data-driven approach can significantly accelerate the discovery and optimization of synthetic routes involving this versatile reagent. rsc.org

Detailed Research Findings and Predictive Modeling

The primary utility of machine learning in this domain is the prediction of reaction outcomes. mit.edu this compound is known to react with a wide array of nucleophiles, including alkenes, alkynes, and amines. The selectivity (chemo-, regio-, and stereo-) of these reactions is sensitive to substrate structure, solvent, and the presence of catalysts. An ML model, such as a neural network or a random forest, can be trained to predict the major product and yield of these reactions. bohrium.comnih.gov

The training process involves representing the reactants and conditions using molecular descriptors—numerical features that encode structural and physicochemical properties. bohrium.com For a reaction involving this compound and an alkene, these descriptors could include:

For the Alkene: Steric parameters (e.g., Tolman cone angle), electronic properties (e.g., HOMO/LUMO energies, partial atomic charges), and topological indices.

For the Reaction Conditions: Solvent polarity, temperature, and catalyst properties.

Interactive Data Table: Hypothetical Training Data for Reactivity Prediction

The following table represents a hypothetical dataset that could be used to train an ML model for predicting the outcomes of reactions involving this compound.

EntrySubstrateReagentSolventCatalystTemperature (°C)Major ProductYield (%)
1Styrene (B11656)This compoundCCl₄None251-chloro-2-((phenylthio)thio)-1-phenylethane92
2CyclohexeneThis compoundCH₂Cl₂None0trans-1-chloro-2-(phenylthio)thiocyclohexane88
31-HexyneThis compoundCHCl₃ZnCl₂25(E)-1-chloro-2-((phenylthio)thio)-1-hexene75
4Aniline (B41778)This compoundEt₂OPyridine (B92270)04-((phenylthio)thio)aniline85
5NorborneneThis compoundCCl₄None25exo-2-chloro-3-((phenylthio)thio)bicyclo[2.2.1]heptane95

Beyond predicting outcomes, AI can be a powerful tool for discovery. catalysis-summit.com Generative models can suggest novel catalyst structures that could enhance the rate or selectivity of reactions involving this compound. researchgate.net By learning from vast datasets of known catalysts and their performance, AI algorithms can explore high-dimensional chemical spaces to identify innovative structures that human chemists might not consider. chemrxiv.org This accelerates the design process, moving from a trial-and-error approach to a more data-driven, intelligent workflow. rsc.orgcatalysis-summit.com

Furthermore, AI can optimize reaction conditions. By integrating data on variables like solvent, temperature, and reactant concentrations, AI models can identify the ideal parameters to maximize the yield of a desired product while minimizing byproducts. catalysis-summit.com This capability is crucial for making synthetic processes more efficient, sustainable, and economically viable. catalysis-summit.comnumberanalytics.com The integration of AI with quantum mechanical methods like Density Functional Theory (DFT) can also provide deep mechanistic insights, helping to rationalize predicted outcomes and guide the design of more effective synthetic strategies. bohrium.com

Future Research Trajectories and Unresolved Challenges in Phenylthiosulfenyl Chloride Chemistry

Exploration of Novel Reactivity Modes and Catalytic Cycles

A primary challenge in modern chemistry is the development of new catalytic processes that can construct complex molecules from simple precursors. While phenylthiosulfenyl chloride is a classic electrophile, its full potential within catalytic cycles is still being explored. Future research is focused on moving beyond traditional stoichiometric reactions to unlock new, metal-catalyzed transformations.

A significant area of development involves the nickel-catalyzed 1,2-carbosulfenylation of unactivated alkenes, which combines C-C and C-S bond formation in a single step. nsf.govresearchgate.net This multicomponent approach generates stereochemically dense organosulfur products. nsf.govresearchgate.net Key to this transformation is the design of tailored organosulfur electrophiles, such as a modular family of N-alkyl-N-(arylsulfenyl)arenesulfonamides. nsf.govacs.orgnih.gov By systematically tuning the electronic and steric properties of the leaving group in these reagents, researchers can control reaction pathways and suppress side reactions. nsf.govacs.orgnih.gov Computational studies have been instrumental in understanding how these modifications influence reactivity. nsf.gov

This approach yields a unique syn-stereoselectivity, which is distinct from the anti-stereoselectivity seen in traditional electrophilic sulfenyl transfer processes that proceed through a thiiranium ion intermediate. nsf.govresearchgate.netnih.gov The mechanism is believed to involve a directed arylnickel(I) migratory insertion. nsf.govresearchgate.netnih.gov This novel reactivity, facilitated by weakly coordinating directing groups like alcohols, amides, and amines, opens the door for this compound or its derivatives to be integrated into similar catalytic cycles, expanding their synthetic utility beyond conventional applications. nsf.govresearchgate.netnih.gov

Integration of this compound Chemistry into Continuous Flow Synthesis and Automated Platforms

The transition from batch processing to continuous flow manufacturing and automated synthesis represents a paradigm shift in chemical production, offering enhanced safety, reproducibility, and efficiency. frontiersin.org Integrating the chemistry of a highly reactive species like this compound into these platforms is a significant but worthwhile challenge.

Continuous flow systems offer superior control over reaction parameters such as temperature and mixing, which is crucial for managing the highly exothermic nature of many reactions involving sulfenyl chlorides. frontiersin.orgrsc.org Research in the continuous flow synthesis of related compounds, like aryl sulfonyl chlorides, demonstrates the potential. rsc.orgmdpi.com For example, a continuous system using multiple continuous stirred-tank reactors (CSTRs) and automated process controls has been developed for the multi-hundred-gram production of aryl sulfonyl chlorides, showcasing a path to safer, scalable laboratory production. mdpi.com A flow protocol for synthesizing sulfonyl chlorides from thiols and disulfides using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidative chlorinating agent achieved a very high space-time yield of 6.7 kg L⁻¹ h⁻¹ with a residence time of only 41 seconds, highlighting the efficiency of flow chemistry. rsc.org

Automated platforms, which combine synthesis, workup, and purification, are also becoming more prevalent. nih.govnih.govchemspeed.com These systems can perform multiple reaction cycles, such as in automated oligosaccharide synthesis, using a "catch and release" approach with solid-phase extraction for purification. nih.gov Adapting such platforms for reactions with this compound could enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for drug discovery and materials science. chemspeed.comcam.ac.uk

Development of Bio-inspired and Environmentally Sustainable Transformations

Modern chemical synthesis is increasingly guided by the principles of green chemistry and sustainability, drawing inspiration from the efficiency and selectivity of biological systems. frontiersin.orgrsc.org Future research aims to develop transformations involving this compound that are more environmentally benign.

Bio-inspired catalysis often utilizes earth-abundant metals to mimic the function of metalloenzymes, which perform complex transformations under mild conditions. rsc.orgrsc.org Research in this area includes the development of iron complexes that can catalyze substrate oxidation in water or nickel complexes that enable catalytic hydrogenation. rsc.org Applying these principles to phenylthiosulfenylation could lead to catalytic systems that operate in greener solvents and avoid the use of stoichiometric, and often hazardous, reagents.

Sustainability also involves improving the atom economy and reducing waste. The development of next-generation sulfur dioxide replacement reagents, such as SOgen, which is stable, easy to handle, and releases SO₂ in a controlled manner, exemplifies the trend toward safer and more practical reagents. jk-sci.com Similar efforts in the realm of sulfenylating agents could lead to solid, stable precursors for this compound that can be generated in situ, minimizing handling risks and waste.

Detailed Understanding of Complex Reaction Networks Involving Sulfur and Chlorine Species

The reactions of this compound can be more complex than they appear, potentially involving a network of interconnected reactions and transient intermediates. A deeper, quantitative understanding of these reaction networks is a key challenge for optimizing existing processes and discovering new ones. nih.gov

Chemical reaction network (CRN) theory is a powerful tool for modeling and analyzing these complex systems. arxiv.orgarxiv.org By mapping the flows between different chemical states, researchers can characterize the conditions that lead to the formation of desired products versus unwanted byproducts. arxiv.org This is particularly relevant for reactions involving multiple reactive species, such as sulfur and chlorine.

Computational chemistry, particularly density functional theory (DFT), is indispensable for elucidating these complex pathways. diva-portal.org Computational studies can map potential energy surfaces, identify transition states, and predict the influence of solvents and catalysts on reaction mechanisms. diva-portal.orgchemrxiv.org For instance, theoretical studies have been used to determine whether nucleophilic additions to acid chlorides proceed through a concerted S(N)2-like mechanism or via a tetrahedral intermediate, a question with direct parallels to the reactivity of this compound. nih.gov Such detailed mechanistic insights are crucial for controlling selectivity and preventing the formation of complex, difficult-to-separate mixtures. mdpi.comrsc.org

Rational Design of Next-Generation Sulfur-Transfer Reagents and Electrophiles

While this compound is a powerful reagent, its high reactivity can sometimes lead to a lack of selectivity. This has spurred the rational design of new sulfur-transfer reagents with finely-tuned properties to meet the demands of modern organic synthesis. The goal is to create electrophiles that are more stable, selective, and versatile.

One successful strategy has been the development of reagents with tunable leaving groups. As mentioned previously, N-alkyl-N-(arylsulfenyl)arenesulfonamides have emerged as a highly modular family of sulfur electrophiles. nsf.govresearchgate.netchemrxiv.org By modifying the substituents on the sulfonamide, chemists can precisely control the reagent's reactivity to favor specific outcomes in catalytic reactions. nsf.gov Another innovative approach is the design of bilateral disulfurating reagents that allow for the sequential and modular construction of unsymmetrical polysulfides, which are important in pharmaceuticals and natural products. bohrium.com

The table below compares this compound with some of these next-generation reagents, highlighting the evolution in design.

Reagent TypeExample CompoundKey Design FeaturePrimary Application
Classical Sulfenyl Chloride This compoundHigh electrophilicity, simple structureGeneral sulfenylation of nucleophiles
Tunable N-S Reagents N-alkyl-N-(arylsulfenyl)arenesulfonamideModular, electronically and sterically tunable N-based leaving groupNickel-catalyzed 1,2-carbosulfenylation of alkenes nsf.govacs.org
Polysulfurating Reagents R-S-S-OMeMethoxy leaving group for selective S-O bond cleavageLate-stage introduction of disulfide moieties d-nb.inforesearchgate.net
Bilateral Disulfurating Reagents Mesocyclic bilateral disulfurating reagentsDifferential S-O bond dissociation energies for sequential functionalizationModular synthesis of unsymmetrical polysulfides bohrium.com

This table provides an interactive overview of different sulfur-transfer reagents and their primary applications.

The rational design of these new reagents often relies on fundamental principles like Hard and Soft Acids and Bases (HSAB) to achieve selective bond activation. d-nb.info Future work will continue this trend, leading to an expanded toolbox of sulfur-transfer reagents that offer greater control over chemical transformations.

Q & A

Basic: What safety protocols are critical when handling phenylthiosulfenyl chloride in laboratory settings?

Answer:
this compound, like other sulfonyl chlorides, requires stringent safety measures due to its corrosive and reactive nature:

  • Personal Protective Equipment (PPE): Use tight-fitting safety goggles, face shields, and chemically resistant gloves . Long-sleeved lab coats and closed-toe shoes are mandatory to minimize skin exposure.
  • Ventilation: Work in a fume hood to prevent inhalation of vapors. Respiratory protection (NIOSH-approved) is advised if exposure limits are exceeded .
  • First Aid: For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with water for 15 minutes and seek urgent medical attention . Avoid inducing vomiting if ingested, and provide oxygen if inhaled .
    Note: These protocols are extrapolated from safety data for structurally similar compounds (e.g., p-toluenesulfonyl chloride). Always verify with compound-specific SDS.

Basic: Which analytical methods are recommended for quantifying this compound purity?

Answer:
Accurate quantification requires a combination of techniques:

  • Chromatography: HPLC or GC-MS with UV/Vis detection can separate and identify impurities. Use C18 columns and acetonitrile/water gradients for polar derivatives .
  • Spectroscopy: FT-IR or NMR (¹H/¹³C) confirms structural integrity. For example, the S-Cl bond exhibits characteristic stretching at 500–600 cm⁻¹ in IR .
  • Titration: Non-aqueous titrimetry with potentiometric endpoints minimizes hydrolysis interference .
  • Replicates: Run duplicates to reduce variability; dilute samples exceeding calibration ranges and apply correction factors .

Advanced: How can competing reaction pathways be minimized during this compound synthesis from thiophenol derivatives?

Answer:
Competing oxidation or disulfide formation can be mitigated through:

  • Controlled Stoichiometry: Use a 10–20% excess of chlorinating agents (e.g., SOCl₂) to drive the reaction toward sulfenyl chloride formation rather than disulfide byproducts .
  • Temperature Modulation: Maintain reactions at 0–5°C to suppress thermal decomposition. Gradual warming post-reaction ensures completeness without side reactions .
  • Moisture Exclusion: Rigorously dry solvents and reagents (e.g., molecular sieves) to prevent hydrolysis to sulfonic acids .
  • Catalytic Additives: Lewis acids like FeCl₃ (1–2 mol%) enhance selectivity by stabilizing reactive intermediates .

Advanced: What strategies resolve discrepancies in reported reaction yields across studies?

Answer:
Yield inconsistencies often stem from:

  • Analytical Variability: Standardize quantification methods (e.g., NMR vs. gravimetric analysis) and report error margins .
  • Environmental Factors: Document humidity levels and oxygen exposure, as moisture and air accelerate decomposition .
  • Catalyst Purity: Trace metal contaminants (e.g., Fe³⁺) in reagents may alter reaction kinetics; use ultra-pure grades .
  • Replication: Conduct triplicate experiments under identical conditions to identify outliers .

Advanced: How does this compound’s stability vary under different storage conditions?

Answer:
Stability is highly solvent- and temperature-dependent:

  • Anhydrous Storage: Store under inert gas (N₂/Ar) in sealed, dark glass vials at –20°C. Avoid DMF or DMSO, which promote decomposition .
  • Solvent Effects: Chlorinated solvents (e.g., CH₂Cl₂) stabilize the compound better than ethers due to reduced nucleophilicity .
  • Decomposition Monitoring: Regularly check for color changes (yellowing indicates degradation) and quantify residual purity via TLC or HPLC .

Basic: What are the primary applications of this compound in organic synthesis?

Answer:
The compound is widely used as:

  • Sulfenylating Agent: Introduces thioether groups in nucleophilic substitutions, e.g., synthesizing sulfides from alcohols or amines .
  • Crosslinking Reagent: Facilitates disulfide bond formation in polymer chemistry under controlled pH (7–9) .
  • Protecting Group: Temporarily shields thiols in peptide synthesis, removable via reductive cleavage .

Advanced: How can computational modeling predict this compound’s reactivity with novel substrates?

Answer:

  • DFT Calculations: Optimize transition-state geometries (e.g., using Gaussian 16) to assess activation energies for nucleophilic attacks .
  • Solvent Modeling: COSMO-RS simulations predict solvent effects on reaction rates and selectivity .
  • Docking Studies: For biomolecular interactions, use AutoDock Vina to model binding affinities with cysteine residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.